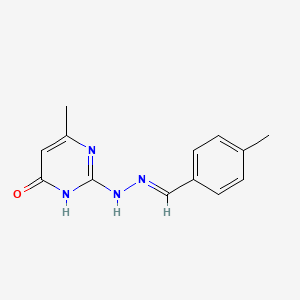![molecular formula C23H32N4O B11986671 5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11986671.png)
5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is an organic compound with the molecular formula C23H31N3O It is a complex molecule featuring a phenol group, a diethylamino group, and a piperazine ring substituted with a 4-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol typically involves multiple steps:
Formation of the Phenol Intermediate: The initial step involves the synthesis of the phenol intermediate, which can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine.
Introduction of the Diethylamino Group: The diethylamino group is introduced via an alkylation reaction, where the phenol intermediate is treated with diethylamine under basic conditions.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the phenol intermediate. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly: The final step involves the condensation of the piperazine derivative with the phenol intermediate to form the target compound. This step is typically carried out under acidic conditions to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The imine linkage can be reduced to form the corresponding amine. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions are facilitated by the electron-donating effects of the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Applications De Recherche Scientifique
5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({[4-(Diethylamino)phenyl]imino}methyl)phenol: Similar structure but lacks the piperazine ring.
5-({[4-(Dimethylamino)phenyl]imino}methyl)phenol: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-({[4-(Diethylamino)phenyl]imino}methyl)benzene: Similar structure but lacks the phenol group.
Uniqueness
5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is unique due to the presence of both the diethylamino group and the piperazine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C23H32N4O |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
5-(diethylamino)-2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H32N4O/c1-4-26(5-2)22-11-10-21(23(28)16-22)17-24-27-14-12-25(13-15-27)18-20-8-6-19(3)7-9-20/h6-11,16-17,28H,4-5,12-15,18H2,1-3H3/b24-17+ |
Clé InChI |
VODVJMAXABFWMF-JJIBRWJFSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)C)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11986596.png)
![2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986602.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11986612.png)
![{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile](/img/structure/B11986615.png)
![(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B11986623.png)



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986646.png)


![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986679.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11986685.png)

